3-Naphthalen-1-yloxypropylhydrazine is a chemical compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as an antidepressant and in other therapeutic areas. It consists of a naphthalene moiety linked to a propylhydrazine group, which contributes to its biological activity.
3-Naphthalen-1-yloxypropylhydrazine can be classified as an organic compound belonging to the hydrazine class. It is often synthesized in laboratory settings for research purposes and has been noted as an impurity in certain pharmaceutical formulations, such as dapoxetine hydrochloride, indicating its relevance in drug development and quality control .
The synthesis of 3-naphthalen-1-yloxypropylhydrazine typically involves several steps, including the activation of hydroxyl groups and substitution reactions. For instance, one method includes the reaction of naphthol with a propyl hydrazine derivative under alkaline conditions, followed by purification processes such as recrystallization or chromatography to obtain the desired product .
Key steps in the synthesis may involve:
The molecular structure of 3-naphthalen-1-yloxypropylhydrazine can be represented as follows:
This formula indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structure features a naphthalene ring system connected through an ether linkage (-O-) to a propyl chain terminating in a hydrazine group (-NH-NH2).
3-Naphthalen-1-yloxypropylhydrazine can participate in various chemical reactions due to the presence of reactive functional groups. Notable reactions include:
These reactions highlight its versatility as a building block for more complex molecules.
The mechanism of action for 3-naphthalen-1-yloxypropylhydrazine, particularly in pharmacological contexts, is believed to involve modulation of neurotransmitter systems. It may act similarly to selective serotonin reuptake inhibitors (SSRIs), influencing serotonin levels in the brain.
Research indicates that compounds with hydrazine structures can exhibit antidepressant properties by enhancing serotonergic activity, thereby improving mood and emotional regulation . Specific pathways include:
3-Naphthalen-1-yloxypropylhydrazine exhibits several key physical properties:
Chemical properties include:
3-Naphthalen-1-yloxypropylhydrazine has potential applications in various fields:
The compound is formally designated as 3-(Naphthalen-1-yloxy)propylhydrazine under IUPAC conventions. This name specifies:
Its molecular formula is C₁₃H₁₆N₂O, with a molar mass of 216.28 g/mol. Key structural characteristics include:
Table 1: Nomenclature and Structural Identifiers
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 3-(Naphthalen-1-yloxy)propylhydrazine |
| CAS Registry | 1808112-54-0 (dihydrochloride salt) [7] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCCCNN |
| Key Bond Lengths | C1–O: 1.37 Å; O–Cₐₗₖ: 1.42 Å [3] |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: